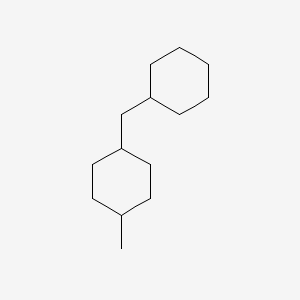
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- is a stereoisomer of a disubstituted cyclohexane. This compound is characterized by the presence of a cyclohexylmethyl group and a methyl group attached to the cyclohexane ring in a cis configuration. The cis configuration means that both substituents are on the same side of the cyclohexane ring, which can influence the compound’s physical and chemical properties.
Preparation Methods
The synthesis of Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- can be achieved through several synthetic routes. One common method involves the hydrogenation of corresponding aromatic compounds under specific conditions. Industrial production methods often utilize catalytic hydrogenation processes, where catalysts such as palladium or platinum are used to facilitate the addition of hydrogen to the aromatic precursor, resulting in the formation of the desired cyclohexane derivative .
Chemical Reactions Analysis
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone and cyclohexanol. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert cyclohexanone back to cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Scientific Research Applications
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- has several applications in scientific research:
Chemistry: It is used as a model compound to study stereoisomerism and conformational analysis in cycloalkanes.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo conformational changes, which can influence its binding to specific receptors or enzymes. The pathways involved often include the modulation of enzyme activity or receptor binding, leading to downstream biological effects .
Comparison with Similar Compounds
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- can be compared with other similar compounds, such as:
Cyclohexane, 1-(cyclohexylmethyl)-2-methyl-, trans-: This stereoisomer has a different spatial arrangement of substituents, leading to distinct physical and chemical properties.
Cyclohexane, 1,2-dimethyl-, cis-: Another disubstituted cyclohexane with different substituent positions, affecting its reactivity and applications.
Properties
CAS No. |
54823-97-1 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-4-methylcyclohexane |
InChI |
InChI=1S/C14H26/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h12-14H,2-11H2,1H3 |
InChI Key |
FZDQCOWERMMDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















